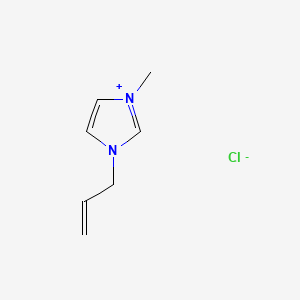

1-Allyl-3-methylimidazolium chloride

Vue d'ensemble

Description

1-Allyl-3-methylimidazolium chloride is a thermostable and nonvolatile ionic liquid known for its high cellulose solubilization ability . It is widely used in various scientific and industrial applications due to its unique properties.

Méthodes De Préparation

1-Allyl-3-methylimidazolium chloride can be synthesized through the reaction of N-methylimidazole with allyl chloride in the presence of a solvent like toluene . The reaction is typically carried out under an inert atmosphere, such as argon, at elevated temperatures around 90°C. The product is then purified by removing the solvent and any unreacted starting materials .

Analyse Des Réactions Chimiques

1-Allyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with different acylating agents to form cellulose esters.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common reagents used in these reactions include benzoyl chlorides and other acylating agents. The major products formed are various cellulose esters and other derivatized cellulose compounds .

Applications De Recherche Scientifique

Green Chemistry

Overview : AMIM-Cl serves as an environmentally friendly solvent that can replace traditional organic solvents in chemical reactions. Its use reduces the environmental impact of chemical processes and enhances sustainability.

Applications :

- Solvent Replacement : It is used as a non-derivatizing solvent for cellulose, allowing for the dissolution and regeneration of cellulose without altering its structure .

- Synthesis Processes : AMIM-Cl facilitates various organic synthesis reactions by providing a unique solvent environment that promotes reaction efficiency and selectivity.

Electrochemistry

Overview : In electrochemical applications, AMIM-Cl has shown promise as an electrolyte in batteries and supercapacitors.

Applications :

- Energy Storage Solutions : It improves the efficiency and stability of energy storage devices compared to conventional electrolytes .

- Corrosion Studies : Research has indicated its potential in studying high-temperature turbine corrosion and other electrochemical processes .

Biomass Conversion

Overview : AMIM-Cl plays a crucial role in the conversion of biomass into biofuels.

Applications :

- Cellulose Dissolution : It effectively dissolves lignocellulosic materials, facilitating their breakdown into fermentable sugars .

- Biofuel Production : The compound aids in the processing of biomass to produce renewable energy sources, enhancing the overall yield of biofuels .

Separation Processes

Overview : The ionic liquid is effective in the extraction and separation of valuable compounds from natural sources.

Applications :

- Natural Product Extraction : AMIM-Cl is utilized for extracting essential oils and pharmaceuticals, providing a more efficient and selective approach compared to traditional methods .

- Toxic Gas Sensing : Its unique properties allow for applications in toxic gas sensing and removal processes .

Material Science

Overview : In material science, AMIM-Cl is used to synthesize novel materials with enhanced properties.

Applications :

- Polymer Synthesis : It is involved in the production of polymers and nanocomposites that exhibit superior characteristics for use in electronics and coatings .

- Biopolymer Electrolytes : The compound acts as a plasticizer for cornstarch, enabling the formation of solid biopolymer electrolytes suitable for various applications .

Case Studies

Mécanisme D'action

The primary mechanism by which 1-allyl-3-methylimidazolium chloride exerts its effects is through its ability to disrupt hydrogen bonding networks in cellulose. This disruption allows the compound to dissolve cellulose by forming new hydrogen bonds with the cellulose molecules . The molecular targets include the hydroxyl groups of cellulose, and the pathways involved are primarily related to hydrogen bond formation and disruption .

Comparaison Avec Des Composés Similaires

1-Allyl-3-methylimidazolium chloride is unique compared to other similar ionic liquids due to its high cellulose solubilization ability and thermostability . Similar compounds include:

1-Ethyl-3-methylimidazolium chloride: Known for its use in cellulose dissolution but with different solubility characteristics.

1-Butyl-3-methylimidazolium chloride: Another ionic liquid used for cellulose dissolution with varying degrees of effectiveness.

1-Hexyl-3-methylimidazolium iodide: Used in similar applications but with different physical and chemical properties.

These compounds share similar structures but differ in their alkyl chain lengths and anions, which influence their solubility and reactivity.

Activité Biologique

1-Allyl-3-methylimidazolium chloride (AMIMCl) is an ionic liquid that has garnered significant attention in the field of biochemistry and materials science due to its unique properties and biological activities. This article explores the biological activity of AMIMCl, focusing on its applications in biomass processing, cellulose dissolution, and its potential as a solvent for biochemical reactions.

AMIMCl is a room-temperature ionic liquid characterized by its low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic materials. Its chemical structure includes a cation derived from 3-methylimidazole and an anion of chloride, which contributes to its solvation properties.

Applications in Biomass Processing

AMIMCl has been extensively studied for its role in biomass processing, particularly in the dissolution and regeneration of cellulose. Research indicates that AMIMCl can dissolve cellulose without the need for any pretreatment, making it a highly efficient solvent for biomass conversion processes .

Case Study: Cellulose Dissolution

In a study conducted by Zhang et al., it was demonstrated that cellulose could be dissolved at concentrations up to 25% (w/w) in AMIMCl, showcasing its effectiveness as a solvent for lignocellulosic materials. The study highlighted the ionic liquid's ability to disrupt hydrogen bonding within cellulose fibers, facilitating their dissolution .

Table 1: Comparison of Dissolution Efficiency of Various Ionic Liquids

The mechanism by which AMIMCl facilitates cellulose dissolution involves the disruption of intermolecular hydrogen bonds in cellulose chains. This is primarily attributed to the strong solvation interactions between the ionic liquid components and the hydroxyl groups present in cellulose .

Biocompatibility and Toxicity

While AMIMCl is effective in biomass processing, its biocompatibility has also been evaluated. Studies indicate that AMIMCl exhibits low toxicity levels towards various biological systems. For instance, tests on bacterial growth revealed that AMIMCl does not significantly inhibit microbial activity at low concentrations, suggesting potential applications in biotechnological processes where microbial activity is essential .

Research Findings

Recent research has focused on optimizing the conditions under which AMIMCl can be used effectively. For example, varying temperatures and concentrations have been shown to influence the efficiency of cellulose dissolution. A study found that increasing the temperature to 60°C significantly improved the solubility of cellulose in AMIMCl compared to lower temperatures .

Table 2: Effect of Temperature on Cellulose Solubility in AMIMCl

Propriétés

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRCRKLLQYOIKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047928 | |

| Record name | 1-Allyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-10-3 | |

| Record name | 1-Allyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Allyl-3-methylimidazolium chloride disrupts the hydrogen bonding network within cellulose, leading to its dissolution. [, , , , ] This interaction is crucial for applications such as biomass processing and cellulose modification.

A: Dissolved cellulose can be regenerated into various forms, including fibers, films, and aerogels, by introducing anti-solvents like water or alcohols. [, , ] These regenerated materials often exhibit altered properties, such as reduced crystallinity and increased surface area. []

ANone: Its molecular formula is C₇H₁₁ClN₂ and its molecular weight is 158.64 g/mol.

A: Yes, this compound can be characterized using techniques like Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, , ] FTIR reveals characteristic peaks for the imidazolium ring and the allyl group. NMR can distinguish the different proton and carbon environments within the molecule.

A: Yes, research demonstrates compatibility with collagen, chitin, and xylan, allowing for the creation of diverse biocomposite materials with tailored properties. [, , ]

A: this compound is thermally stable and relatively non-volatile, enabling its use in high-temperature processes and facilitating its recovery and reuse. [, ]

A: Yes, it can be used as a solvent and sometimes as a co-catalyst in various reactions, including acetylation, benzoylation, and ring-opening polymerization. [, , ] Its ability to dissolve cellulose and other biopolymers makes it a promising medium for biomass conversion and modification.

A: The imidazolium cation can stabilize reaction intermediates through hydrogen bonding or electrostatic interactions. [] The allyl group can participate in specific reactions or influence the solvent properties of the ionic liquid.

A: Yes, molecular dynamics (MD) simulations have been employed to investigate the dissolution mechanism of cellulose and chitin in this compound. [] These simulations provide insights into the molecular-level interactions and the role of the ionic liquid in disrupting the hydrogen bonding network.

A: Different anions can significantly influence the physicochemical properties of the resulting ionic liquid, including melting point, viscosity, and solubility. [, ] These changes can affect its ability to dissolve cellulose and other polymers.

A: Yes, comparative studies have been conducted to evaluate the performance of this compound against other ionic liquids in various applications, such as biomass pretreatment and cellulose modification. [, ] These studies help identify the optimal ionic liquid for specific applications.

A: Key resources include access to spectroscopic techniques like FTIR and NMR, equipment for rheological measurements, and computational resources for MD simulations. [] Collaboration with experts in fields such as organic chemistry, polymer science, and materials science is also beneficial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.